N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide
Description
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12(13-6-7-13)21-11-14(10-18-21)19-17(22)20-8-2-4-15(20)16-5-3-9-23-16/h3,5,9-13,15H,2,4,6-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXYWCXKZFCQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=C(C=N2)NC(=O)N3CCCC3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the thiophene ring, and the pyrrolidine ring, followed by their coupling.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiophene Ring: This involves the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of an appropriate amine with a dihaloalkane.
The final coupling step involves the reaction of the pyrazole derivative with the thiophene and pyrrolidine derivatives under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring can yield pyrazoline derivatives.
Scientific Research Applications
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a pyrrolidine ring. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties that are not present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
